3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-(4-propan-2-ylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(14)16-15-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWICBWWYBTHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate pyridazine precursor and the isopropyl-substituted phenyl derivative.
Chlorination: The final step involves the chlorination of the pyridazine ring to introduce the chlorine atom at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the pyridazine ring.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Used in Suzuki-Miyaura coupling.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives .
Scientific Research Applications
3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cardiovascular diseases and cancer.
Agrochemicals: It is used in the development of herbicides and pesticides.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The nature of substituents on the phenyl ring significantly impacts biological activity and physicochemical properties. Key examples include:
Key Observations :
Linker Diversity and Conformational Effects
The linker between pyridazine and the aromatic ring influences molecular flexibility and electronic properties:
Key Observations :
Key Observations :
Physicochemical and Crystallographic Data
Crystal structures reveal critical packing interactions and conformational stability:
Key Observations :
Optimization Opportunities :
- Introducing electron-donating groups (e.g., methoxy) to enhance solubility.
- Replacing piperazine with morpholine to modulate basicity .
Biological Activity
3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound features a chlorinated pyridazine ring substituted with an isopropylphenyl group. This unique structure may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN2 |
| Molecular Weight | 234.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases, which are critical in various signaling pathways associated with cell proliferation and survival.
Potential Targets:
- Cyclin-dependent kinases (CDKs) : Inhibitors of CDKs have shown promise in cancer therapy by inducing cell cycle arrest.
- Receptors : Possible interactions with growth factor receptors that could modulate cellular responses.
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, although specific studies are needed to confirm this activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridazine derivatives, including this compound.
Study Examples:
- Antitumor Efficacy :
- Kinase Inhibition :
- Antimicrobial Activity :
Q & A
Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?
- Methodology : The chloro and aryl groups allow modular derivatization. For example:
- Replace Cl with piperazine for CNS-targeting analogs (e.g., antipsychotic candidates) .
- Introduce fluorinated groups via SNAr to enhance metabolic stability .
- Use in fragment-based drug discovery by screening against kinase targets (e.g., Akt inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
